6-Bromo-2,2,3,3-tetrafluorobenzodioxane
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Overview
Description
6-Bromo-2,2,3,3-tetrafluorobenzodioxane is a structurally unique chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzodioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane typically involves the bromination and fluorination of benzodioxane derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2,3,3-tetrafluorobenzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: 6-Bromo-2,2,3,3-tetrafluorobenzodioxane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to degradation, while the bromine atom can provide a site for further functionalization .
Properties
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBZNZNRSMRQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380212 |
Source
|
Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-90-4 |
Source
|
Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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